7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a nitrobenzyl group and a thiadiazine ring in its structure suggests that it may exhibit unique chemical and pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
The compound acts as a desensitizing modulator of the AMPA receptor . This means it reduces the receptor’s response to glutamate, the main excitatory neurotransmitter in the brain .
Biochemical Pathways
The compound’s action on the AMPA receptor affects the glutamatergic signaling pathway . By modulating the AMPA receptor, it can influence synaptic transmission and plasticity, which are crucial for cognitive functions like learning and memory .
Pharmacokinetics
It is known to be slightly soluble in dmso and methanol . Its stability under normal storage conditions suggests it could have suitable pharmacokinetic properties for therapeutic use .
Result of Action
The compound is considered a cognitive enhancer . By modulating the AMPA receptor, it can potentially enhance cognitive functions like learning and memory . It is also noted to have minimal neurotoxic effects .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, its solubility and stability could be affected by the pH and temperature of its environment . Additionally, its interaction with the AMPA receptor could be influenced by the presence of other neurotransmitters or drugs .
Biochemical Analysis
Biochemical Properties
The compound 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to be a desensitizing modulator of the AMPA receptor . It interacts with this receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system .
Cellular Effects
The compound’s interaction with the AMPA receptor can influence various cellular processes. It has been suggested that it may enhance cognitive function, with minimal neurotoxic effects
Molecular Mechanism
At the molecular level, this compound acts as a modulator of the AMPA receptor . This interaction can influence the receptor’s activity, potentially leading to changes in synaptic transmission and plasticity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps:
Formation of the Thiadiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable chlorinating agent under controlled conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions. This step involves the reaction of the thiadiazine intermediate with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate.
Final Product Formation: The final step involves the oxidation of the intermediate compound to introduce the dioxide functionality, typically using an oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the nitrobenzyl and thiadiazine moieties. Research in this area focuses on understanding its mechanism of action and potential therapeutic uses.
Medicine
In medicine, derivatives of benzo[e][1,2,4]thiadiazine are investigated for their potential as diuretics, antihypertensive agents, and other therapeutic applications. The specific biological activities of this compound are still under investigation.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension.
Hydrochlorothiazide: Another diuretic with similar uses.
Benzothiadiazine Derivatives: Various derivatives with different substituents that exhibit a range of biological activities.
Uniqueness
7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of both a nitrobenzyl group and a thiadiazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
7-chloro-3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S2/c15-10-4-5-12-13(7-10)24(21,22)17-14(16-12)23-8-9-2-1-3-11(6-9)18(19)20/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXVYGGBKSOJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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